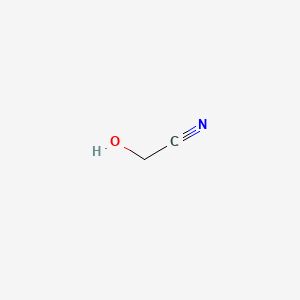![molecular formula C20H18N2O2S B6354634 1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one CAS No. 1023537-47-4](/img/structure/B6354634.png)
1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one is a synthetic compound that has garnered significant attention in scientific research due to its potential biological activities and applications. This compound is characterized by its unique structure, which includes a hexanoyl group, a thienyl group, and an indeno[2,3-d]pyrazol-4-one core.
Métodos De Preparación
The synthesis of 1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one typically involves multi-step organic reactions. The synthetic routes often include the following steps:
Formation of the Indeno[2,3-d]pyrazol-4-one Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Thienyl Group: The thienyl group is introduced through a substitution reaction, often using thiophene derivatives.
Attachment of the Hexanoyl Group: The final step involves the acylation of the indeno[2,3-d]pyrazol-4-one core with hexanoyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process .
Análisis De Reacciones Químicas
1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The thienyl and hexanoyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential biological activities, making it a subject of interest in biochemical and pharmacological studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.
Comparación Con Compuestos Similares
1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one can be compared with other similar compounds, such as:
1-Hexanoyl-3-(2-furyl)indeno[2,3-d]pyrazol-4-one: This compound has a furan ring instead of a thiophene ring, which may result in different chemical and biological properties.
1-Hexanoyl-3-(2-phenyl)indeno[2,3-d]pyrazol-4-one: The presence of a phenyl group instead of a thienyl group can lead to variations in reactivity and activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
1-hexanoyl-3-thiophen-2-ylindeno[1,2-c]pyrazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-2-3-4-11-16(23)22-19-13-8-5-6-9-14(13)20(24)17(19)18(21-22)15-10-7-12-25-15/h5-10,12H,2-4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSBEEDPYCMBNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)N1C2=C(C(=N1)C3=CC=CS3)C(=O)C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenol, 2-[[(1-methylethyl)imino]methyl]-](/img/structure/B6354567.png)





![6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6354616.png)





![4-Bromo-2-{(e)-[(4-methoxyphenyl)imino]methyl}phenol; >90%](/img/structure/B6354665.png)
